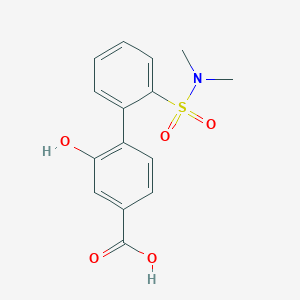
3-(2-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid (hereafter referred to as 3-DMS-5-MBA) is a versatile organic acid with a wide range of applications in the fields of organic synthesis and scientific research. This compound has been used in various syntheses and research applications due to its unique properties and availability.
科学研究应用
3-DMS-5-MBA has been used in various scientific research applications due to its unique properties and availability. It has been used as a substrate for the enzyme cyclooxygenase (COX), which is involved in the biosynthesis of prostaglandins and other eicosanoids. It has also been used as a substrate for the enzyme lipoxygenase (LOX), which is involved in the biosynthesis of leukotrienes and other eicosanoids. Additionally, 3-DMS-5-MBA has been used as a substrate for the enzyme glutathione S-transferase (GST), which is involved in the detoxification of xenobiotics.
作用机制
The mechanism of action of 3-DMS-5-MBA is not fully understood. However, it is believed that the compound acts as an inhibitor of cyclooxygenase (COX), lipoxygenase (LOX), and glutathione S-transferase (GST). Inhibition of these enzymes can lead to the inhibition of the biosynthesis of prostaglandins, leukotrienes, and other eicosanoids, as well as the detoxification of xenobiotics.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-DMS-5-MBA are not fully understood. However, it is believed that the compound can have anti-inflammatory, antipyretic, and analgesic effects. Additionally, it has been suggested that 3-DMS-5-MBA may have protective effects against certain types of cancer.
实验室实验的优点和局限性
3-DMS-5-MBA has several advantages for laboratory experiments. It is a commercially available compound, and it is relatively inexpensive. Additionally, it is a stable compound, and it is relatively easy to synthesize. However, there are some limitations to its use in laboratory experiments. It is a relatively toxic compound, and it can be difficult to accurately measure its concentration in solution. Additionally, it can be difficult to accurately measure its effects in vivo.
未来方向
There are a number of potential future directions for the use of 3-DMS-5-MBA in scientific research. Further research is needed to better understand its mechanism of action and its biochemical and physiological effects. Additionally, further research is needed to explore its potential applications in the treatment of various diseases and conditions. Additionally, further research is needed to develop more efficient and cost-effective methods for synthesizing and purifying 3-DMS-5-MBA. Finally, further research is needed to explore the potential use of 3-DMS-5-MBA in the development of new drugs and other therapeutic agents.
合成方法
3-DMS-5-MBA is synthesized from the reaction of 5-methoxybenzoic acid with 2-N,N-dimethylsulfamoyl chloride in the presence of a base catalyst. The reaction is carried out in a two-phase system consisting of aqueous and organic solvents. The aqueous phase contains the base catalyst, while the organic phase contains the reactants. The reaction is typically carried out at room temperature, and the reaction time can range from several hours to days depending on the desired yield. The product is isolated by extraction with an organic solvent, followed by purification and recrystallization.
属性
IUPAC Name |
3-[2-(dimethylsulfamoyl)phenyl]-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-17(2)23(20,21)15-7-5-4-6-14(15)11-8-12(16(18)19)10-13(9-11)22-3/h4-10H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQHUNGQEJTMOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=CC(=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














